molecular formula C23H17N3O3 B12026895 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide CAS No. 330858-66-7

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide

Cat. No.: B12026895
CAS No.: 330858-66-7
M. Wt: 383.4 g/mol
InChI Key: LUKWMAHZXIJWKV-ZVHZXABRSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of naphthalene rings and a hydroxyl group, which contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and an appropriate amine derivative. The reaction is usually carried out in an ethanol solution under reflux conditions at elevated temperatures (around 70°C) for several hours. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. The compound can chelate metal ions through its hydroxyl and imine groups, forming stable complexes. These metal complexes can then interact with biological molecules, such as enzymes and DNA, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide is unique due to its specific structural arrangement, which allows for versatile reactivity and the formation of stable metal complexes. This makes it particularly valuable in coordination chemistry and potential drug development .

Properties

CAS No.

330858-66-7

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C23H17N3O3/c27-21-13-12-16-7-1-3-9-17(16)19(21)14-24-26-23(29)22(28)25-20-11-5-8-15-6-2-4-10-18(15)20/h1-14,27H,(H,25,28)(H,26,29)/b24-14+

InChI Key

LUKWMAHZXIJWKV-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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